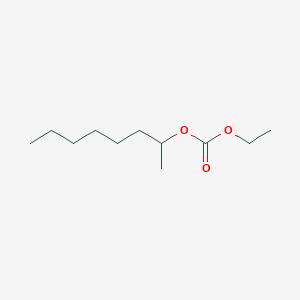

Ethyl octan-2-yl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

94149-27-6 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

ethyl octan-2-yl carbonate |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-8-9-10(3)14-11(12)13-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

MOJYDCHARQQDEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)OCC |

Origin of Product |

United States |

Stereoselective and Chiral Synthesis of Octan 2 Yl Carbonates

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. For ethyl octan-2-yl carbonate, these strategies primarily focus on the preparation of an enantiomerically pure 2-octanol (B43104) precursor, which is then converted to the final carbonate.

Dynamic Kinetic Resolution (DKR): This powerful strategy allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. nih.gov It combines the kinetic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. nih.gov For secondary alcohols, this can be achieved using a combination of an enzyme or chiral catalyst for the resolution and a transition-metal complex for the racemization. nih.gov A non-enzymatic method for the DKR of secondary alcohols has been developed using an acyl carbonate as the acylating agent. nih.govnih.gov This approach circumvents the deactivation of the ruthenium-based racemization catalyst that occurs with other acylating agents. nih.govnih.gov

Enzymatic Kinetic Resolution (EKR): One of the most common methods for obtaining enantiopure secondary alcohols is through enzymatic kinetic resolution. researchgate.net Lipases, in particular, are widely used due to their stability, broad substrate specificity, and high enantioselectivity. nih.gov In the case of racemic 2-octanol, a lipase (B570770) can selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of an enantioenriched ester (or carbonate) and the unreacted, enantioenriched S-enantiomer of the alcohol, which can then be separated. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435®, has demonstrated excellent efficiency in the kinetic resolution of (±)-octan-2-ol, yielding both the resulting ester and the remaining alcohol with very high enantiomeric excess (>99% ee). nih.gov

Table 1: Research Findings on the Enzymatic Kinetic Resolution of (±)-2-Octanol

| Lipase Catalyst | Acylating Agent | Solvent | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Hexane | Efficiently catalyzed kinetic resolution, producing enantiopure alcohol (>99% ee) and acetate (>99% ee). | nih.gov |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Propylene (B89431) carbonate | Addition of triethylamine (B128534) and silver oxide enhanced reaction rate and enantioselectivity, achieving >99% ee. | researchgate.net |

| Pseudomonas fluorescens Lipase | Vinyl acetate | Not specified | Catalyzed the transesterification of 2-octanol with moderate selectivity. | nih.gov |

| Novozym 435® (Immobilized CALB) | Vinyl acetate | n-Heptane | Optimized using response surface methodology (RSM) to achieve high conversion and enantioselectivity. | researchgate.net |

Asymmetric Bioreduction: An alternative to resolving a racemate is the direct asymmetric synthesis of a single enantiomer of 2-octanol from its corresponding prochiral ketone, 2-octanone. Biocatalysis using whole-cell systems or isolated enzymes can achieve this with high enantioselectivity. For instance, the bio-reduction of octan-2-one catalyzed by Daucus carota (carrot) cells in water has been shown to produce (2S)-(+)-octan-2-ol with a 50% yield and an 87% enantiomeric excess (ee). nih.gov This enantiomerically enriched alcohol can then be readily converted to (S)-ethyl octan-2-yl carbonate.

Diastereoselective Control in Carbonate Formation

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters. The goal is to control the configuration of a newly formed stereocenter in relation to the configuration of an existing one. While this compound itself has only one stereocenter, the principles of diastereoselective control are crucial in more complex syntheses where 2-octanol or a derivative is incorporated into a molecule with pre-existing chirality.

A key strategy involves the reaction of an enantiomerically pure alcohol with a chiral reagent. For example, if enantiopure (R)-2-octanol were reacted with a chiral ethyl chloroformate derivative, two diastereomeric carbonates would be formed. The ratio of these diastereomers would be determined by the degree of stereochemical communication between the chiral alcohol and the chiral chloroformate during the transition state of the reaction.

This principle is well-illustrated in the synthesis of complex natural products and chiral heterocycles. For instance, in the synthesis of certain deoxysugars, a diastereoselective acylation or carbonate formation step is used to control the stereochemistry at the anomeric (C-1) position relative to a pre-existing chiral center at the C-5 position. researchgate.net Similarly, diastereoselective hydroalkylation reactions have been used to create vicinal tertiary and quaternary stereogenic centers with high control (>20:1 dr). rsc.org While not applied directly to this compound, these examples demonstrate the power of substrate-controlled and reagent-controlled methods in achieving high diastereoselectivity in the formation of ester and carbonate linkages.

Use of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.comsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com In a hypothetical synthesis involving the carbonate, a prochiral precursor could be attached to an auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org The auxiliary would then sterically guide the addition of the ethyl carbonate group to one face of the molecule, leading to a single diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Chiral Catalysts: Chiral catalysts create a chiral environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. They are highly efficient, as a small amount of catalyst can generate a large quantity of chiral product. sigmaaldrich.com

Biocatalysts (Enzymes): As discussed, lipases are exceptional chiral catalysts for the kinetic resolution of 2-octanol. researchgate.netnih.gov Their high selectivity stems from the precisely shaped active site that preferentially binds one enantiomer of the substrate.

Chiral Metal Complexes: Transition metals combined with chiral ligands form powerful asymmetric catalysts. sigmaaldrich.com Palladium catalysts, in particular, are used in a variety of enantioselective transformations. caltech.edu For example, palladium complexes with chiral ligands like Trost ligands have been successfully used in asymmetric allylic alkylation reactions to form carbonates, achieving high enantioselectivity. acs.org

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric reactions. Chiral primary amines, often derived from Cinchona alkaloids, and chiral phosphoric acids are prominent classes of organocatalysts. sigmaaldrich.comacs.org They can activate substrates through the formation of iminium or enamine intermediates or through hydrogen bonding, directing the reaction to produce a specific enantiomer with high stereocontrol. acs.org

Table 2: Overview of Chiral Catalysts in Asymmetric Synthesis Relevant to Carbonate Formation

| Catalyst Type | Specific Example | Reaction Type | Key Features | Reference(s) |

| Biocatalyst | Candida antarctica Lipase B (CALB) | Enzymatic Kinetic Resolution | High enantioselectivity (>99% ee) for secondary alcohols like 2-octanol; mild reaction conditions. | researchgate.netnih.gov |

| Metal Complex | Palladium(II) with Chiral Ligands (e.g., Trost Ligand, dppe) | Asymmetric Allylic Alkylation / Oxidation | Forms chiral carbonates with high enantioselectivity; can be used in kinetic resolution via oxidation. | caltech.eduacs.org |

| Metal Complex | Ruthenium with Chiral Ligands | Racemization for DKR | Used in concert with a resolution catalyst to convert >50% of a racemate to one product enantiomer. | nih.govnih.gov |

| Organocatalyst | Cinchona Alkaloid Derivatives | General Asymmetric Catalysis | Activates substrates via hydrogen bonding or nucleophilic catalysis; highly effective for various transformations. | acs.org |

Resolution Techniques for Chiral this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org Since enantiomers have identical physical properties in an achiral environment, this is a non-trivial task. libretexts.org Resolution typically relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Resolution via Diastereomeric Salt Formation: This classic method is widely used for resolving racemic alcohols and amines. libretexts.orglibretexts.org For 2-octanol, the racemic alcohol is first reacted with a dicarboxylic anhydride (B1165640) (e.g., phthalic anhydride) to form a half-ester, which has a free carboxylic acid group. This racemic acid is then reacted with an enantiomerically pure chiral base, such as brucine, strychnine, or (R)-1-phenylethanamine, to form a mixture of two diastereomeric salts. libretexts.org These salts, having different solubilities, can be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral base is neutralized, and the ester is hydrolyzed to recover the enantiomerically pure 2-octanol, which can then be converted to this compound. Chiral acids like (+)-tartaric acid or (S)-mandelic acid can be used in a similar fashion to resolve racemic bases. libretexts.orggoogle.com

Enzymatic Kinetic Resolution (EKR): As detailed in section 3.1, EKR is a highly effective resolution technique. The lipase-catalyzed acylation of racemic 2-octanol stops at approximately 50% conversion, yielding a mixture of one enantiomer of the acylated product (e.g., (R)-octan-2-yl carbonate) and the unreacted enantiomer of the alcohol (e.g., (S)-2-octanol). nih.gov These two compounds have different chemical functionalities and can be easily separated using standard techniques like column chromatography.

Chromatographic Resolution: Direct separation of the enantiomers of this compound can be achieved using chromatographic methods. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a Chiral Stationary Phase (CSP) is the most common approach. researchgate.net The CSP creates a chiral environment within the column, causing the two enantiomers to interact differently and thus elute at different times, allowing for their separation and quantification.

Chemical Transformations and Reactivity Profiles of Ethyl Octan 2 Yl Carbonate

Hydrolysis and Decarboxylation Pathways

Organic carbonates, such as ethyl octan-2-yl carbonate, can undergo hydrolysis, a reaction with water, to yield alcohols and carbon dioxide. This process can be catalyzed by either acids or bases. The stability of a carbonate ester towards hydrolysis is influenced by the electronic and steric properties of its alkyl or aryl groups.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another potential reaction pathway for carbonates, particularly upon heating. The thermal decomposition of carbonates often proceeds through a mechanism analogous to ester pyrolysis, involving the transfer of a β-hydrogen atom to the carbonyl oxygen with concurrent cleavage of the C-O bond to form an alkene, an alcohol, and carbon dioxide. acs.org The temperature required for thermal decomposition is dependent on the structure of the carbonate and the presence of catalysts. stet-review.orgwikipedia.org The stability of simple carbonates to thermal decomposition is related to the electronegativity of the cations associated with the carbonate anion. stet-review.org

Transesterification Reactions with Other Alcohols/Phenols

This compound can participate in transesterification reactions, where the ethyl or octan-2-yl group is exchanged with another alcohol or phenol. wikipedia.org This equilibrium-driven process is typically catalyzed by acids or bases. epa.govacs.org Generally, a more nucleophilic alcohol will displace a less nucleophilic one. wikipedia.org For instance, aliphatic alcohols can displace phenols from aryl carbonates. wikipedia.org The reaction equilibrium can often be shifted by removing the more volatile alcohol through distillation. wikipedia.org

A variety of catalysts have been explored for the transesterification of carbonates, including:

Homogeneous basic catalysts: These show high conversion and yields, with catalytic activity increasing with the basic strength of the catalyst. epa.gov

Heterogeneous basic catalysts: Metal oxides like CaO and MgO, as well as mixed metal oxides such as Mg-Al-Zn and Ceria-Zirconia-Magnesium, have proven effective. epa.govmdpi.commdpi.comscielo.org.mx The catalytic activity is often linked to the number of alkaline sites on the catalyst surface. mdpi.com For instance, Mg-Al-Zn catalysts with a surface alkali strength between 9.3 and 11.0 demonstrate stable catalytic activity for the transesterification of dimethyl carbonate with ethanol (B145695). mdpi.com

Heterogeneous acid catalysts: These generally exhibit very low catalytic activity. epa.gov

Double metal cyanide complexes: Fe-Mn double metal cyanide has been reported as a highly active and selective heterogeneous catalyst for the transesterification of cyclic carbonates with methanol (B129727). acs.org

Table 1: Examples of Catalysts Used in Carbonate Transesterification

| Catalyst Type | Specific Catalyst Example | Reactants | Key Findings | Reference |

| Heterogeneous Basic | CaO | Glycerol (B35011) and Dimethyl Carbonate | High conversion and yield; calcination increases activity. | epa.gov |

| Heterogeneous Basic | Mg-Al-Zn Mixed Oxide | Dimethyl Carbonate and Ethanol | Stable activity with surface alkali strength between 9.3 and 11.0. | mdpi.com |

| Heterogeneous Basic | Ceria-Zirconia-Magnesium | Glycerol and Dimethyl Carbonate | High yield (97%) due to strong basic sites. | scielo.org.mx |

| Heterogeneous | Fe-Mn Double Metal Cyanide | Propylene (B89431) Carbonate and Methanol | High activity and selectivity. | acs.org |

Hydrogenation Reactions

The hydrogenation of carbonates, including this compound, can lead to the formation of the corresponding alcohols. This reduction can be achieved using various catalytic systems. While the direct catalytic hydrogenation of organic carbonates has been a developing area, recent advancements have shown promise. bohrium.com

Well-defined, air-stable, high-valent cobalt complexes have demonstrated excellent catalytic activity for the hydrogenation of both cyclic and acyclic carbonates to their corresponding diols/alcohols using molecular hydrogen or isopropanol (B130326) as the hydrogen source. researchgate.net Similarly, manganese-based molecular catalysts have proven effective for the hydrogenation of cyclic carbonates to diols and methanol under relatively mild conditions. nih.gov

Recent research has also focused on nanoparticle-enabled approaches. For instance, palladium nanoparticles have been used to catalyze the hydrogenation of alkyl carbonates to formates under ambient pressure at 50°C, using ammonia (B1221849) borane (B79455) as the hydrogen source. rsc.orgrsc.org This offers a potential pathway for the integrated capture and conversion of CO2. rsc.orgrsc.org Furthermore, a ligand-free magnesium catalyst has been shown to efficiently reduce both linear and cyclic organic carbonates, providing an indirect route for converting CO2 into valuable alcohols under mild conditions. acs.org Aminodiborane, generated in situ, has also been utilized for the efficient reduction of carbonates to alcohols. rsc.org

Oxidative Transformations and Pyrolysis

The anodic stability of alkyl carbonate solutions is an important consideration, particularly in applications like lithium-ion batteries. Studies have shown that the electro-oxidation of alkyl carbonate solutions on noble metal or aluminum electrodes typically occurs at potentials greater than 3.5 V (versus Li/Li+). researchgate.net The oxidation products can include species with carbonyl groups, such as carboxylates and aldehydes, as well as carbon dioxide and carbon monoxide. researchgate.net

Pyrolysis, or thermal decomposition in the absence of oxygen, represents another significant transformation pathway for carbonates. wikipedia.org The gas-phase pyrolysis of symmetrical primary alkyl carbonates has been studied, and the rates are found to be significantly greater than those for corresponding acetates. rsc.org Theoretical studies on the pyrolysis of alkyl methyl carbonates have considered multiple potential pathways, including thermal eliminations, rearrangements, and nucleophilic substitutions. worldscientific.comworldscientific.com The mechanism often involves a six-membered cyclic transition state, leading to the formation of an alkene, an alcohol, and carbon dioxide. acs.org The thermal stability of carbonates is influenced by the cation associated with the carbonate anion. stet-review.orgchemguide.co.uk

Radical Reactions and Photoredox Catalysis

Recent advancements in organic synthesis have highlighted the utility of radical reactions and photoredox catalysis in activating and transforming otherwise stable molecules like carbonates. sigmaaldrich.com Photoredox catalysis, which utilizes light to initiate single-electron transfer (SET) processes, can generate radical intermediates from carbonates under mild conditions. sigmaaldrich.com

For example, the combination of photoredox catalysis with other catalytic systems, such as palladium or cobalt, has enabled novel transformations. researchgate.netnih.govkaust.edu.sa These dual catalytic systems can facilitate reactions like the carboxylation of benzylic carbonates and the reductive coupling of allenyl/allyl carbonates with alkynes. researchgate.netnih.govkaust.edu.sa The generation of a CO2•– radical anion via SET from a photocatalyst to CO2 has been shown to facilitate the synthesis of cyclic carbonates from epoxides. acs.org Similarly, single-electron transfer to alkyl carbonates can initiate their decomposition. researchgate.net Electrochemically driven methods are also emerging for the formation of C(sp3)–C(sp3) bonds using allylic carbonates and alkyl bromides, proceeding through a radical-polar crossover mechanism. rsc.org

Table 2: Examples of Photoredox Catalysis Involving Carbonates

| Catalytic System | Substrates | Product Type | Key Feature | Reference |

| Photoredox/Palladium | Racemic Heterobiaryl (pseudo)halides, CO2, Alkyl Bromides | Axially Chiral Esters | Enantioconvergent synthesis. | researchgate.net |

| Photoredox/Cobalt | Allenyl/Allyl Carbonate, Alkyne | 1,4-Dienes | Reductive coupling with high regio- and stereoselectivity. | nih.govkaust.edu.sa |

| Photoredox/Lewis Acid | Vinylogous Carbonates | 2,6-Dioxabicyclo[3.3.0]octan-3-ones | Intramolecular umpolung addition of ketyl radicals. | acs.org |

| Electrochemical | Allylic Carbonate, Unactivated Alkyl Bromides | Allylated Alkanes | Transition-metal-free C(sp3)–C(sp3) bond formation. | rsc.org |

Nucleophilic Substitutions Involving Carbonate Moiety

The carbonate group in this compound can be subject to nucleophilic attack. The reactivity of nucleophiles towards esters, including carbonates, is not solely determined by basicity. kinampark.com Nucleophilic attack can occur at either the carbonyl carbon (a BAc2 mechanism) or the alkyl carbon (a BAl2 mechanism). researchgate.net

The displacement of the carbonate group is a key step in many reactions. For instance, in the synthesis of other compounds, the carbonate can act as a leaving group. The displacement of carbonate groups by other ligands, such as amidoximes or phosphates, has been studied in various contexts. rsc.orgresearchgate.netrsc.org Grignard reagents, which are strong nucleophiles, can add to carbonate esters, typically resulting in the formation of tertiary alcohols after a double addition. pearson.com The reaction of nucleophiles with the carbonate moiety is fundamental to its application as a protecting group for alcohols, which can be cleaved under specific conditions. organic-chemistry.org

Mechanistic Investigations of Carbonate Reactions

Reaction Kinetics and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the factors that influence reaction rates and identifying the slowest, or rate-determining, step of a reaction sequence. For the synthesis of asymmetric long-chain carbonates like ethyl octan-2-yl carbonate, transesterification is a common and efficient method. This reaction typically involves the reaction of a simple dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with a long-chain alcohol, in this case, 2-octanol (B43104), in the presence of a catalyst.

Kinetic investigations of similar transesterification reactions have shown that the reaction rate is significantly influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. mdpi.commdpi.com Generally, an increase in temperature and catalyst loading leads to a higher reaction rate. mdpi.commdpi.com However, an excessively high temperature can lead to side reactions and catalyst deactivation.

A kinetic study on the CaO-catalyzed transesterification of propylene (B89431) carbonate with methanol (B129727) revealed that the reaction order for the carbonate was 0.35, and for methanol was 1.9, suggesting a complex mechanism where the adsorption and reaction of methanol on the catalyst surface play a crucial role. figshare.com While this is a cyclic carbonate system, it highlights the importance of the alcohol's role in the kinetics, which would be analogous for the reaction of 2-octanol.

Table 1: Factors Influencing Reaction Kinetics in Asymmetric Carbonate Synthesis

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases with temperature (up to an optimum) | Provides sufficient energy to overcome the activation energy barrier. |

| Catalyst Concentration | Increases with catalyst concentration | More active sites are available for the reaction. |

| Reactant Molar Ratio | Dependent on the specific reaction and catalyst | An excess of one reactant can shift the equilibrium towards the product side. |

| Steric Hindrance | Can decrease the reaction rate | Bulky substituents can hinder the approach of the nucleophile to the carbonyl carbon. |

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In the base-catalyzed transesterification for the synthesis of this compound, the primary intermediate is a tetrahedral species formed after the nucleophilic attack of the 2-octanoxide on the carbonyl carbon of the starting carbonate. mdpi.com

This tetrahedral intermediate is generally unstable and readily collapses to form the product carbonate and release the leaving group alkoxide. Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to detect the presence of such transient species. For instance, in the study of CO2 adsorption on catalysts, different carbonate species (unidentate, bidentate, bridged) have been identified as surface intermediates. researchgate.net While not a direct analogue, this demonstrates the utility of spectroscopic methods in identifying intermediate carbonate forms.

In the context of the synthesis of asymmetric carbonates, the reaction proceeds in a stepwise manner. For example, when using dimethyl carbonate to synthesize a long-chain carbonate, an asymmetrical methyl alkyl carbonate is first formed as an intermediate product before the potential formation of a symmetrical long-chain dialkyl carbonate. researchgate.net Therefore, in the synthesis of this compound from diethyl carbonate and 2-octanol, ethyl 2-octyl carbonate is the desired product, but the reaction mixture could also contain unreacted starting materials and potentially di-2-octyl carbonate if the reaction conditions favor further transesterification.

The proposed mechanism involving a tetrahedral intermediate is supported by computational studies on similar systems, which calculate the energies of these intermediates and the transition states connecting them to reactants and products. researchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of carbonates by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For the transesterification to produce this compound, both homogeneous and heterogeneous basic catalysts are commonly employed. mdpi.comresearchgate.net

Basic Catalysts: Basic catalysts, such as metal oxides (e.g., CaO, MgO), hydroxides (e.g., NaOH, KOH), and alkoxides (e.g., sodium methoxide), are highly effective. mdpi.comresearchgate.net The mechanism of action for a basic catalyst involves the deprotonation of the alcohol (2-octanol) to form a more nucleophilic alkoxide ion. mdpi.com This alkoxide then attacks the carbonyl carbon of the starting dialkyl carbonate. The strength of the basic sites on a heterogeneous catalyst can significantly influence its activity. nih.gov For instance, catalysts with a higher density of strong basic sites generally exhibit higher catalytic activity in transesterification reactions. nih.gov

A proposed catalytic cycle for a heterogeneous basic catalyst involves:

Adsorption of the alcohol onto a basic site of the catalyst.

Deprotonation of the alcohol to form an alkoxide.

Nucleophilic attack of the alkoxide on the carbonyl carbon of the dialkyl carbonate, which may also be adsorbed on the catalyst surface, to form a tetrahedral intermediate.

Collapse of the intermediate to form the product carbonate and release the leaving group alkoxide.

Desorption of the product and the regenerated catalyst. mdpi.com

Enzymatic Catalysts: Lipases are also utilized as catalysts for the transesterification of carbonates. These biocatalysts offer high selectivity and operate under mild reaction conditions, making them an environmentally friendly option. The mechanism of lipase (B570770) catalysis involves the formation of an acyl-enzyme intermediate.

Computational Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain experimentally. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable in this regard.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate and characterize the transition state (TS) for each elementary step in a reaction mechanism. The TS represents the highest energy point along the reaction coordinate and its structure provides valuable information about the bond-breaking and bond-forming processes.

For the base-catalyzed transesterification to form this compound, the key transition state would be associated with the nucleophilic attack of the 2-octanoxide on the carbonyl carbon. DFT calculations can determine the geometry and energy of this transition state. acs.org Such calculations for similar reactions have confirmed a concerted or stepwise mechanism involving a tetrahedral intermediate. The energy of the transition state directly relates to the activation energy of the reaction, and thus the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.netresearchgate.net This profile provides a quantitative picture of the thermodynamics and kinetics of the reaction. For example, a DFT study on the acid-catalyzed transesterification for biodiesel production detailed the energy profiles for different proposed pathways, identifying the most favorable route. researchgate.net

For the synthesis of this compound, the energy profile would show the relative energies of the starting materials (e.g., diethyl carbonate and 2-octanol), the 2-octanoxide intermediate, the tetrahedral intermediate, the transition states connecting these species, and the final products. This allows for the identification of the rate-determining step as the one with the highest activation energy barrier.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions that can influence a reaction. nih.govrsc.org For reactions involving long-chain molecules like this compound, MD simulations can explore the conformational flexibility of the alkyl chain and how it might affect the accessibility of the reactive center.

Analytical and Spectroscopic Characterization of Ethyl Octan 2 Yl Carbonate

Chromatographic Techniques

Chromatographic methods are essential for the separation and identification of Ethyl octan-2-yl carbonate from various matrices. These techniques leverage the compound's physicochemical properties to achieve effective separation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. In a study identifying compounds in the gas phase above a liquid, this compound was detected with a retention time of 12.856 minutes, indicating its suitability for GC analysis medtsu.tula.ru. The retention time is a key parameter that depends on the compound's boiling point, polarity, and its interaction with the GC column's stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention data but also mass spectra of the eluted compounds. The mass spectrum is generated by electron ionization, which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries like those from NIST foodb.ca. For esters similar to this compound, a common fragmentation pattern involves the cleavage of the C-O bond, leading to the formation of an acylium ion (R-CO⁺), which often represents a significant peak in the spectrum libretexts.org.

The selection of the GC column's stationary phase is critical for achieving good separation, especially in complex mixtures. For phthalate esters, which share structural similarities with carbonates, various stationary phases have been compared, with 5-type, XLB-type, and 35-type columns being commonly employed restek.com.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For carbonates, reversed-phase HPLC is a common approach, often using C18 columns nih.gov. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) nih.gov. Carbonate esters, such as propylene (B89431) carbonate, have also been explored as "green" solvent alternatives in mobile phases nih.gov.

Given that "octan-2-yl" indicates a chiral center in this compound, chiral HPLC is the definitive method for separating its enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of chiral catalysts for the synthesis of chiral cyclic carbonates from carbon dioxide highlights the importance of enantioselective analysis mdpi.com. The separation of chiral compounds is a critical aspect of their analysis, particularly in biological and pharmaceutical contexts.

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the most characteristic absorption is the carbonyl (C=O) stretching band. This peak is typically strong and appears in the region of 1735-1750 cm⁻¹ for saturated aliphatic esters libretexts.org. Another significant absorption is the C-O stretching vibration, which for esters, appears as two bands in the 1000-1300 cm⁻¹ region libretexts.org. The IR spectrum of a related compound, carbonic acid monoethyl ester, shows characteristic bands for ν(CH) around 2978 cm⁻¹, δ(CH) between 1371 and 1447 cm⁻¹, and ν(CO) modes at 1121 and 1163 cm⁻¹ rsc.org.

| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |

| C=O (Carbonyl) | 1735 - 1750 |

| C-O (Ester) | 1000 - 1300 (two bands) |

| C-H (Alkyl) | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl and the octan-2-yl groups. Protons on a carbon adjacent to an ester oxygen (e.g., the -OCH₂- of the ethyl group) are deshielded and typically appear in the 3.5-4.5 ppm region libretexts.org. The protons of the methyl group of the ethyl moiety would appear further upfield. The methine proton on the chiral carbon of the octan-2-yl group (-OCH-) would also be in a characteristic downfield region.

¹³C NMR: The carbon NMR spectrum is characterized by the carbonyl carbon signal, which is significantly deshielded and appears in the 160-185 ppm range for esters chemguide.co.uk. The carbon atom of the -OCH₂- group in the ethyl ester would resonate around 50-90 ppm libretexts.org. The carbons of the alkyl chains will appear in the upfield region of the spectrum.

| Carbon Environment | ¹³C NMR Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | 160 - 185 |

| R-CH₂-O- | 50 - 90 |

| C-C (Alkyl) | 0 - 50 |

Mass Spectrometry (MS): As mentioned in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would be influenced by the structure, with characteristic losses of the ethyl and octan-2-yl groups. The analysis of similar long-chain esters shows that fragmentation patterns can be correlated with the structure of the alkyl chains researchgate.nethmdb.ca.

Advanced Characterization Techniques for Structural Elucidation

For unambiguous structural elucidation, especially for complex molecules or for confirming stereochemistry, advanced techniques are employed. While specific applications for this compound are not documented in detail, techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable. These methods establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

For determining the absolute configuration of the chiral center, techniques like X-ray crystallography (if a suitable crystal can be formed) or vibrational circular dichroism (VCD) could be utilized. In the context of asymmetric synthesis, where chiral products are intentionally formed, advanced analytical methods are crucial for verifying the enantiomeric excess and the absolute stereochemistry of the product acs.orgacs.org.

Computational Chemistry and Modeling of Ethyl Octan 2 Yl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of organic molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of ethyl octan-2-yl carbonate dictates its chemical behavior. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. For dialkyl carbonates, the carbonate group itself is polar, with the carbonyl oxygen being a site of negative electrostatic potential and the carbonyl carbon being electrophilic. The presence of the octan-2-yl group, a moderately bulky and electron-donating alkyl chain, would influence the electron density distribution across the molecule.

DFT calculations can be employed to predict the reactivity of this compound in various reactions, such as solvolysis or transesterification. rsc.org By modeling the transition states of potential reaction pathways, activation energies can be calculated, providing insight into reaction kinetics and mechanisms. For instance, in a nucleophilic attack at the carbonyl carbon, the size and branching of the octan-2-yl group would sterically and electronically influence the reaction rate compared to smaller, linear alkyl carbonates.

Table 1: Predicted Electronic Properties of this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as direct computational studies are not available. They are based on general trends for similar organic carbonates.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -10.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ 1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 12.0 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 1.5 - 2.0 D | Reflects the polarity of the molecule, primarily from the carbonate group. |

Linear dialkyl carbonates are conformationally flexible. The rotation around the C-O single bonds of the carbonate group leads to different conformers. Studies on simpler dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) have shown the existence of multiple stable conformers, often referred to as cis-cis, cis-trans, and trans-trans, based on the orientation of the alkyl groups relative to the carbonyl group. acs.org

For this compound, a conformational search using quantum chemical methods would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. The bulky and chiral nature of the octan-2-yl group would introduce a more complex potential energy surface compared to simpler carbonates. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the macroscopic properties of the compound. The cis-trans conformer is often found to be more polar and can have a significant impact on properties like salt dissociation in electrolyte solutions. acs.org

Molecular Modeling and Simulation

While quantum chemistry is excellent for studying individual molecules or small clusters, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to investigate the behavior of a large ensemble of molecules in the liquid phase. nih.govacs.org MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

For this compound, MD simulations could be used to predict bulk properties like density, viscosity, and diffusion coefficients. Furthermore, its behavior as a solvent, particularly in the context of electrolytes for battery applications, could be explored. diva-portal.orgscispace.com Simulations can reveal details about the solvation structure of ions, showing how the carbonate molecules arrange themselves around cations and anions. acs.org The flexible alkyl chains would play a significant role in the packing and dynamics of the liquid state. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT methods, in conjunction with approaches like the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). acs.orgrsc.orgnih.gov

For this compound, calculating the NMR spectra would involve first performing a conformational analysis to identify the most stable conformers. The NMR chemical shifts would then be calculated for each significant conformer, and a Boltzmann-averaged spectrum would be generated. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the structure and assign specific resonances. Similarly, vibrational frequencies (IR and Raman) can be calculated to help interpret experimental vibrational spectra.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated ranges based on general values for similar functional groups and are for illustrative purposes only.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 154 - 156 |

| Octan-2-yl CH-O | 75 - 78 |

| Ethyl CH₂-O | 63 - 66 |

| Octan-2-yl Alkyl Chain | 10 - 40 |

| Ethyl CH₃ | 14 - 16 |

Computational Design of Catalysts for Carbonate Synthesis/Transformation

This compound can be synthesized via transesterification of a simpler dialkyl carbonate (like dimethyl or diethyl carbonate) with octan-2-ol. Computational methods are increasingly used to design and understand the mechanisms of catalysts for such transformations. researchgate.netacs.orgfrontiersin.org

DFT calculations can be used to model the reaction pathway of transesterification on the surface of a heterogeneous catalyst or in the coordination sphere of a homogeneous catalyst. iaea.org By calculating the energies of intermediates and transition states, researchers can understand the reaction mechanism and identify the rate-determining step. This knowledge allows for the rational design of more efficient catalysts. For example, studies on the transesterification of dimethyl carbonate with ethanol (B145695) have explored the role of solid alkali catalysts, showing that both alkali strength and the number of alkaline sites are crucial for catalytic performance. mdpi.com Similar computational screening could be applied to identify optimal catalysts, such as mixed metal oxides or supported ionic liquids, for the synthesis of this compound, taking into account the steric bulk of the octan-2-ol reactant. researchgate.net

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of organic carbonates. Flow chemistry systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency.

A notable advancement is the integration of enzymatic catalysis within flow reactors. For instance, a facile and convenient lipase-catalyzed flow approach has been developed for the chemoselective synthesis of tyrosol and hydroxytyrosol methyl carbonates. nih.gov In this system, the reactions were conducted in neat dimethyl carbonate, achieving quantitative yields and high catalyst productivity. nih.gov The optimization of this process involved adjusting the residence time and temperature to achieve complete molar conversion in as little as 15 minutes. nih.gov This biocatalytic approach was further used to prepare value-added symmetrical carbonates. nih.gov The success of such systems for phenolic carbonates highlights the potential for adapting this technology to produce a wide range of aliphatic carbonates, including chiral esters like ethyl octan-2-yl carbonate, with high efficiency and selectivity.

Table 1: Optimization of Lipase-Catalyzed Flow Synthesis of Tyrosol Methyl Carbonate

| Entry | Temperature (°C) | Residence Time (min) | Molar Conversion (%) |

|---|---|---|---|

| 1 | 50 | 15 | >99 |

| 2 | 40 | 15 | >99 |

This table illustrates the efficiency of a biocatalyzed flow system for carbonate synthesis, achieving complete conversion at moderate temperatures and short residence times. nih.gov

Biologically Inspired Synthetic Routes

Drawing inspiration from nature, researchers are developing synthetic routes that utilize renewable feedstocks and biocatalysts. These bio-based approaches align with the principles of sustainable chemistry by reducing reliance on petrochemicals and employing milder reaction conditions.

One of the most promising avenues is the use of carbon dioxide (CO2) as a renewable C1 building block. researchgate.net The synthesis of cyclic carbonates from bio-based epoxides, derived from sources like vegetable oils, is a key strategy. researchgate.net These cyclic intermediates are crucial for producing non-isocyanate polyurethanes (NIPUs), which are considered a greener alternative to conventional polyurethanes. researchgate.net

Furthermore, simple and efficient synthetic pathways for functionalized cyclic carbonates are being developed from renewable starting materials like 2,2-bis(methylol)propionic acid (bis-MPA). researchgate.netrsc.org These methods often utilize organocatalysis, avoiding the need for toxic reagents. rsc.org Sugars are also emerging as a valuable feedstock. A six-membered cyclic carbonate has been successfully prepared from D-mannose using CO2 at atmospheric pressure and room temperature, which can then be polymerized into polycarbonates with enhanced thermal properties. polympart.com Lipase-mediated catalysis, as mentioned in the context of flow chemistry, is another prime example of a biologically inspired approach that offers high chemoselectivity for producing carbonates. nih.gov

Advanced Materials Science Applications of Related Carbonate Monomers

Aliphatic polycarbonates, synthesized through the ring-opening polymerization (ROP) of cyclic carbonate monomers, are at the forefront of advanced materials research, particularly in the biomedical field. bham.ac.ukdiva-portal.org These polymers are highly valued for their biocompatibility and biodegradability, making them suitable for applications ranging from drug delivery to tissue regeneration. bham.ac.uk

The versatility of this polymer platform lies in the ability to introduce specific functionalities by designing and synthesizing functional monomers. diva-portal.org The degradation of aliphatic polycarbonates is a key feature; unlike some polyesters that produce acidic byproducts, the hydrolysis of a carbonate ester ultimately yields an alcohol and carbon dioxide, which is readily diffused away. diva-portal.org This avoids the creation of an appreciably acidic local environment, a significant advantage for biomedical implants. diva-portal.org

The properties of the final polymer, such as degradation time and mechanical strength, can be precisely tailored by copolymerizing different carbonate monomers or by creating polyester–polycarbonate copolymers. diva-portal.org While much of the research has focused on polymers derived from trimethylene carbonate (TMC), the principles extend to a wide variety of functionalized cyclic carbonates, demonstrating the potential for creating novel biomaterials with unique properties. diva-portal.org

Development of Novel Catalytic Systems for Carbonate Chemistry

The efficiency of carbonate synthesis, especially the fixation of CO2 into epoxides to form cyclic carbonates, is heavily dependent on the catalyst used. mdpi.comnih.gov A major challenge is to develop catalysts that are active under mild conditions, preferably at low or atmospheric CO2 pressure. nih.gov

Recent progress has been made with various catalytic systems, including metal complexes, metal-organic frameworks (MOFs), and metal-free systems like ionic liquids. mdpi.comnih.govrsc.org

Metal Complexes: Novel cobalt and iron(III) complexes have shown excellent catalytic performance. A supramolecular cobalt complex, when paired with a co-catalyst, exhibited a remarkable turnover frequency (TOF) as high as 29,200 h⁻¹ for the synthesis of propylene (B89431) carbonate. mdpi.com Similarly, an air-stable thioether-triphenolate iron(III) catalyst has been effective for the coupling of CO2 and epoxides. researchgate.net Metalloporphyrin complexes with metals like aluminum, chromium, and zinc are also efficient catalysts for this transformation. rsc.org

Heterogeneous Catalysts: Metal-organic frameworks (MOFs) are gaining attention as heterogeneous catalysts. For example, a system using MOF-5 in the presence of tetrabutylammonium bromide was able to produce cyclic carbonate at atmospheric CO2 pressure and 50 °C. rsc.org Titanate nanotubes modified with different metals (Na, Sn, Zn) have also been tested, with a NaTNT/ZnBr2 system showing a 61% yield and 81% selectivity for propylene carbonate. scientific.net

Bifunctional Catalysis: A key strategy for achieving high activity under mild conditions is the use of bifunctional catalysts that can synergistically activate both the epoxide substrate and the CO2 molecule. nih.gov

Table 2: Performance of Selected Catalytic Systems in Propylene Carbonate Synthesis

| Catalyst System | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|---|---|

| [Co(H2dpPzda)(NCS)2]/TBAB | 90 | 1 | 1 | 89 | 3560 |

| MOF-5/TBAB | 50 | 0.1 (atmospheric) | 24 | High Yield (not specified) | Not specified |

| NaTNT/ZnBr2 | 120 | 0.7 | 4 | 61 (yield) | Not specified |

This table summarizes the reaction conditions and performance for different novel catalytic systems used in the synthesis of propylene carbonate from propylene oxide and CO2. mdpi.comrsc.orgscientific.net

Q & A

Q. What are the established methods for synthesizing ethyl octan-2-yl carbonate, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via nucleophilic substitution or transesterification reactions. A reliable protocol involves using sodium ethoxide as a base and diethyl carbonate as the electrophile, analogous to the synthesis of ethyl phenylcyanoacetate . Key optimization parameters include:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst purity : Ensure sodium ethoxide is anhydrous to prevent hydrolysis.

- Distillation : Use fractional distillation under reduced pressure to isolate the product, as described for similar carbonate esters .

Characterization should include refractive index (e.g., nD²⁵ 1.5012–1.5019) and chiral GC analysis for enantiomeric purity, referencing retention times of (R)- and (S)-octan-2-yl acetate derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard analytical workflows include:

- Chiral Gas Chromatography (GC) : Resolve enantiomers using derivatized analogs (e.g., octan-2-yl acetate) with retention times calibrated against commercial standards .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~155–165 ppm for carbonate groups) and branching at the octan-2-yl moiety.

- IR spectroscopy : Validate C=O stretching (~1740 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹).

- Physical properties : Compare boiling point (e.g., 126.8°C at 760 mmHg) and density (1.0 g/cm³) to literature data .

Advanced Research Questions

Q. How can oxygen transfer limitations be addressed in biocatalytic oxidation reactions involving this compound?

Oxygen-dependent enzymatic reactions (e.g., oxidoreductases) face challenges due to low aqueous solubility of O₂. Strategies include:

- Reactor design : Use membrane reactors or microbubble aeration to enhance gas-liquid interfacial area .

- Enzyme engineering : Computational tools (e.g., molecular dynamics) can predict mutations to stabilize enzymes at gas-liquid interfaces while maintaining catalytic efficiency .

- Cofactor recycling : Pair with formate dehydrogenase (FDH) and NADH regeneration systems to reduce O₂ dependency, as demonstrated in 2-octanol oxidation studies .

Q. What experimental and computational approaches resolve discrepancies in enantiomer separation data for this compound?

Contradictions in chiral resolution may arise from column choice or derivatization methods. A systematic approach involves:

- Derivatization optimization : Test alternative chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance GC/MS separation .

- Computational modeling : Use density functional theory (DFT) to predict enantiomer-column interactions, as applied in carbonyl compound studies .

- Statistical validation : Apply ANOVA to assess reproducibility across multiple trials, ensuring deviations are not method-dependent .

Q. How can researchers design kinetic studies to distinguish between competing reaction mechanisms in this compound synthesis?

Mechanistic ambiguity (e.g., SN2 vs. acyl transfer) can be resolved via:

- Isotopic labeling : Track ¹⁸O in diethyl carbonate to confirm nucleophilic attack sites .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., tetrahedral oxyanions) .

Methodological Best Practices

Q. What statistical and visualization tools are critical for analyzing reaction yield data in this compound studies?

Q. How should researchers document synthetic protocols to ensure reproducibility in publications?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail catalyst preparation, reaction stoichiometry, and purification steps (e.g., “distilled under 10 mmHg”).

- Supporting information : Provide raw NMR/GC data, calibration curves, and failure cases (e.g., hydrolysis at >90°C) .

- Safety notes : Include GHS hazard codes (e.g., H226 for flammability) and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.